N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide
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Overview
Description
N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide is a chemical compound with the molecular formula C19H24N2O6S2 It is known for its unique structure, which includes a fluorene backbone substituted with methoxyethyl groups and sulfonamide functionalities
Preparation Methods
The synthesis of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Fluorene Backbone: The initial step involves the synthesis of the fluorene core, which can be achieved through Friedel-Crafts alkylation or acylation reactions.
Introduction of Sulfonamide Groups: The sulfonamide groups are introduced via sulfonation reactions, followed by the reaction with amines to form sulfonamides.
Methoxyethyl Substitution: The final step involves the substitution of hydrogen atoms with methoxyethyl groups through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s sulfonamide groups make it a potential candidate for enzyme inhibition studies, particularly in the context of sulfonamide-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide involves its interaction with molecular targets through its sulfonamide groups. These groups can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The methoxyethyl groups may also contribute to the compound’s solubility and bioavailability, enhancing its effectiveness in biological systems.
Comparison with Similar Compounds
N2,N7-bis(2-methoxyethyl)-9-oxo-9H-fluorene-2,7-disulfonamide can be compared with other sulfonamide derivatives, such as:
N,N’-Bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide: Similar in structure but lacks the oxo group, which may affect its reactivity and applications.
9-(hydroxyimino)-N2,N7-bis(2-methoxyethyl)-9H-fluorene-2,7-disulfonamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,7-N-bis(2-methoxyethyl)-9-oxofluorene-2,7-disulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O7S2/c1-27-9-7-20-29(23,24)13-3-5-15-16-6-4-14(30(25,26)21-8-10-28-2)12-18(16)19(22)17(15)11-13/h3-6,11-12,20-21H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRPOKZHYOQTDND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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